
N-allyl Levallorphan-bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl Levallorphan-bromide, also known as this compound, is a useful research compound. Its molecular formula is C22H30BrNO and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
-
Peripheral Narcotic Antagonism :
N-allyl levallorphan-bromide is primarily recognized for its role as a peripheral narcotic antagonist. It effectively prevents the antipropulsive action of morphine, which can lead to constipation, without significantly affecting the analgesic properties of morphine. This selective antagonism is particularly beneficial in clinical settings where opioid-induced gastrointestinal side effects are a concern . -
Blood-Brain Barrier Penetration :
Due to its quaternary structure, this compound has a limited ability to cross the blood-brain barrier. This characteristic allows it to exert its effects primarily in peripheral tissues, making it a safer option for patients who require pain management without the risk of central nervous system side effects associated with traditional opioid antagonists .
Clinical Applications
-
Management of Opioid-Induced Constipation :
The compound has been studied for its potential use in treating opioid-induced constipation (OIC). By selectively blocking the peripheral actions of opioids on the gut, this compound can alleviate constipation while maintaining pain relief from opioids . -
Analgesic Adjunct :
In cases where rapid reversal of opioid effects is necessary—such as in overdose situations—this compound can be administered either before or after opioid administration to mitigate respiratory depression and other side effects without completely negating analgesia .
Case Studies and Experimental Data
A series of studies have demonstrated the efficacy and safety profile of this compound:
- Study on Morphine Binding : Research indicated that pretreatment with this compound significantly reduced morphine binding in the gastrointestinal tract while not affecting central nervous system binding. This suggests its utility in managing side effects without compromising pain control .
- Comparative Potency : In comparative studies, this compound showed approximately ten times greater potency in antagonizing respiratory depression caused by potent analgesics compared to other compounds like N-allylnor-morphine .
Data Table: Comparative Efficacy
Compound | Mechanism of Action | Effect on Analgesia | Effect on Gastrointestinal Motility | Potency (relative to morphine) |
---|---|---|---|---|
This compound | Peripheral antagonist | Preserved | Reduced | 10x more potent than N-allylnor-morphine |
N-allylnor-morphine | Central and peripheral antagonist | Reduced | Increased | Baseline |
Naloxone | Central antagonist | Abolished | Increased | 1x |
Analyse Des Réactions Chimiques
Reactions and Uses
N-allyl Levallorphan-bromide exhibits biological activity as an opioid antagonist. A key feature of this compound is its reduced ability to cross the blood-brain barrier, which contributes to its peripheral selectivity.
-
Peripheral Narcotic Antagonist : this compound's peripheral selectivity makes it useful in managing opioid-induced side effects without affecting the central nervous system functions. Studies have shown that it can effectively reverse respiratory depression caused by opioid overdose while minimizing withdrawal symptoms and addiction potential, unlike traditional opioid antagonists like naloxone.
-
Opioid-Induced Constipation (OIC) : Naloxegol, another peripherally-selective opioid antagonist, is used to treat OIC by blocking mu-opioid receptors in the gastrointestinal tract without affecting pain relief in the central nervous system .
Comparison with Other Opioids
This compound shares structural similarities with other compounds in the opioid class. The following table highlights its uniqueness:
This compound's unique feature lies in its peripheral selectivity and reduced central nervous system effects, making it a candidate for clinical applications in pain management and opioid overdose scenarios.
Additional reactions of allyl bromide
As the synthesis of this compound requires the use of allyl bromide, it is important to note some of the known reactions of allyl bromide.
-
Grignard Reagent Formation : Allyl bromide reacts with magnesium metal in dry ether to form allylmagnesium bromide, a Grignard reagent, which is a versatile reagent in organic synthesis .
-
Alkylation : Allyl bromide is an electrophilic alkylating agent. It reacts with nucleophiles, such as amines, carbanions, and alkoxides, to introduce the allyl group .
Propriétés
Numéro CAS |
63868-47-3 |
---|---|
Formule moléculaire |
C22H30BrNO |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(1R,9R,10R)-17,17-bis(prop-2-enyl)-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;bromide |
InChI |
InChI=1S/C22H29NO.BrH/c1-3-12-23(13-4-2)14-11-22-10-6-5-7-19(22)21(23)15-17-8-9-18(24)16-20(17)22;/h3-4,8-9,16,19,21H,1-2,5-7,10-15H2;1H/t19-,21+,22+;/m0./s1 |
Clé InChI |
GZRDUQUTLAZWAU-JVFQMWRPSA-N |
SMILES |
C=CC[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)CC=C.[Br-] |
SMILES isomérique |
C=CC[N+]1(CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)CC=C.[Br-] |
SMILES canonique |
C=CC[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)CC=C.[Br-] |
Synonymes |
CM 32191 CM-32191 N-allyl levallorphan-bromide N-allyl levallorphan-chloride N-allyl levallorphan-iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.